molecular formula C14H15F3O3 B1371861 Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate CAS No. 898753-68-9

Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate

Cat. No. B1371861
M. Wt: 288.26 g/mol
InChI Key: MIIOPCZWZNPLOO-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate is a chemical compound with the molecular formula C14H15F3O3 . It has a molecular weight of 288.27 . The compound is used in various research and development applications .


Physical And Chemical Properties Analysis

Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate has a molecular weight of 288.27 . For a comprehensive analysis of the physical and chemical properties, additional specific information such as melting point, boiling point, solubility, and spectral data would be required.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4,4,4-trifluoro-3-oxo-butyrate was used in the synthesis of pyridine derivatives, demonstrating its utility in creating complex chemical structures (Yang et al., 2013).
  • A study highlighted the synthesis of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate, showcasing its role in forming novel compounds with potential applications in various fields (Kisil et al., 2000).
  • Research involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate led to the creation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, further expanding the scope of synthetic applications (Obydennov et al., 2013).

Photocleavable Protecting Group for Carboxylic Acids

  • A new benzocoumarin bearing an amino group was proposed as a photocleavable protecting group for carboxylic acids, highlighting the potential use of related compounds in light-sensitive applications (Soares et al., 2015).

Synthesis of Fused Heterocyclic Compounds

  • Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a multi-component reaction, illustrating the use of similar compounds in producing fluorinated fused heterocycles (Wang et al., 2012).

Future Directions

The future directions of research and applications involving Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate are not specified in the search results. The potential uses and research directions would depend on the properties of the compound and the field of study .

properties

IUPAC Name

ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-4-20-13(19)14(2,3)7-11(18)8-5-9(15)12(17)10(16)6-8/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIOPCZWZNPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645644
Record name Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate

CAS RN

898753-68-9
Record name Ethyl 3,4,5-trifluoro-α,α-dimethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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